![molecular formula C6H8N2OS B2653766 N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 123956-56-9](/img/structure/B2653766.png)

N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

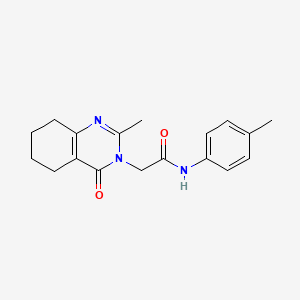

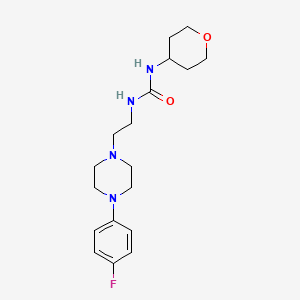

“N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 123956-56-9 . Its IUPAC name is (1E)-1-(4-methyl-1,3-thiazol-5-yl)ethanone oxime . The compound has a molecular weight of 156.21 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,5H,1-2H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a boiling point of 116-118 °C/1 mmHg (lit.) and a density of 0.798 g/mL at 25 °C (lit.) . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions :

- Suyama et al. (1994) explored the reaction of hydroxylamine with various compounds to produce oxadiazole derivatives, highlighting the utility of hydroxylamine in synthesizing heterocyclic compounds (Suyama, Ozawa, & Suzuki, 1994).

- In another study, Yu et al. (2010) developed an Et(3)N-catalyzed tandem reaction with hydroxylamines, demonstrating the synthesis of highly substituted multifunctionalized 2,3-dihydroisoxazoles, which underscores the versatility of hydroxylamine in organic synthesis (Yu, Du, Wang, & Zhang, 2010).

- Laroum and Debache (2018) described a new method for synthesizing isoxazol-5(4H)-one derivatives using hydroxylamine, highlighting its role in eco-friendly and efficient chemical synthesis (Laroum & Debache, 2018).

Biochemical Applications :

- Shoghi-Jadid et al. (2002) investigated the use of a hydrophobic radiofluorinated derivative of hydroxylamine in conjunction with positron emission tomography for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating the potential of hydroxylamine derivatives in medical imaging (Shoghi-Jadid et al., 2002).

Material Science and Corrosion Inhibition :

- Hu et al. (2016) synthesized benzothiazole derivatives and studied their effectiveness as corrosion inhibitors for steel, showing the application of thiazole derivatives in industrial contexts (Hu et al., 2016).

Pharmaceutical Research :

- Badiger et al. (2022) synthesized isoxazole derivatives, including studies on their anticancer properties and electrochemical behavior, suggesting the potential of such compounds in drug development (Badiger, Khatavi, & Kamanna, 2022).

Photodynamic Therapy in Cancer Treatment :

- Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with thiazole rings and studied their properties, indicating their utility in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Propiedades

IUPAC Name |

(NE)-N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-6(5(2)8-9)10-3-7-4/h3,9H,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPHKJGYQNSBBU-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C(=N/O)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]prop-2-enamide](/img/structure/B2653687.png)

![N-(2,4-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2653689.png)

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2653691.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2653694.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzamide](/img/structure/B2653698.png)

![N1-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2653699.png)

![N-(3-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2653700.png)

![1-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2653704.png)